molecular formula C15H15FN2OS B2477001 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898444-30-9

4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2477001
M. Wt: 290.36
InChI Key: AJTQLQYUGHPLDN-UHFFFAOYSA-N
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Description

The compound “4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure consisting of a benzene ring fused to a quinazoline ring

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Fluoroquinazolinones : 5-Fluoroquinazolinones and their analogs, like 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, have been synthesized from fluoroanthranilic acids. These compounds are obtained through cyclocondensation of fluoroanthranilamide with acid chlorides or aromatic aldehydes, showcasing the diverse synthetic pathways for such compounds (Layeva et al., 2007).

  • Novel Synthesis Methods : Efficient, solvent-free synthesis methods for 2-aryl-1,2,3,4-tetrahydroquinazolines have been developed. This involves direct reactions of 2-aminobenzylamine with benzaldehyde derivatives, offering a simple and green approach to the synthesis of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Correa et al., 2002).

Biological and Pharmacological Studies

  • Antimicrobial and Antioxidant Activities : Benzimidazole derivatives, similar to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential biological applications of such compounds in addressing microbial infections and oxidative stress (Menteşe et al., 2015).

  • Anticonvulsant and Antimicrobial Activities : Thioxoquinazolinone derivatives have shown promising results in anticonvulsant and antimicrobial activities, suggesting potential therapeutic applications of similar compounds in neurology and infection control (Rajasekaran et al., 2013).

  • Anticancer Evaluation : Quinazolinone derivatives have been evaluated for their anticancer properties, underscoring the potential of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in cancer research and therapy (Deep et al., 2013).

Chemical and Physical Properties

  • Study of Molecular Interactions : The study of lp⋯π intermolecular interactions in fluoro derivative triazole compounds, related to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, provides insights into the chemical behavior and interaction patterns of such molecules (Shukla et al., 2014).

  • Fluorescence Properties : The fluorescence properties of quinazolinone derivatives, as studied in various compounds, indicate potential applications in chemical sensing and imaging, relevant to compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Nair & Rajasekharan, 2004).

Advanced Applications

  • Radioiodination and Biodistribution : Studies on the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice provide a basis for the potential use of 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in diagnostic imaging and targeted radiotherapy (Al-Salahi et al., 2018).

  • SARS-CoV-2 Proteins Interaction : A novel 1,2,3,4-tetrahydroquinazoline derivative has been synthesized and shown to be active against SARS-CoV-2 proteins, suggesting the potential application of related compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in antiviral research (Krysantieva et al., 2023).

properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTQLQYUGHPLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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